Bromamine acid sodium salt
Overview
Description
Bromamine acid sodium salt is a chemical compound .
Synthesis Analysis
Bromamine acid sodium salt can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .Molecular Structure Analysis
The molecular formula of Bromamine acid sodium salt is C14H7BrNNaO5S .Chemical Reactions Analysis
The degradation of Bromamine acid sodium salt in an aqueous solution was investigated. The effects of different factors on the degradation were studied, including the types of discharge atmospheres, initial concentration, and initial pH .Physical And Chemical Properties Analysis
Amines are bases; they react with acids to form salts. Salts of aniline are properly named as anilinium compounds .Scientific Research Applications
Oxidizing Titrant in Analytical Chemistry
Bromamine acid sodium salt, also known as sodium N-bromo-p-nitrobenzenesulfonamide or bromamine-N, is notable for its use as an oxidizing titrant in analytical chemistry. It has been employed in the direct titrations of various substances, including ascorbic acid, glutathione, and sulfite, demonstrating simplicity, rapidity, and minimal error rates (Gowda et al., 1983).
Use in Oxidimetric Titrations
Bromamine-T, another sodium salt form of N-bromo-p-toluenesulfonamide, is utilized in aqueous mediums for potentiometric and visual indicator titration methods. This includes the determination of a variety of substances, suggesting its versatility in analytical applications (Nair et al., 1978).
Biofouling Control in Water Systems
In water systems, particularly those used for power plant condenser cooling, sodium bromide (a component in bromamine) is used to transform hypochlorous acid into hypobromous acid. This approach, which involves the simultaneous addition of sodium bromide and chlorine, is more effective for controlling biofouling than chlorine alone, especially at higher pH levels (Fisher et al., 1999).
Environmental Treatment
Bromamine acid sodium salt has been studied for its utility in environmental treatment processes. Research has explored its role in the separation of organic matter in aqueous solutions using natural cold energy. This indicates its potential application in waste treatment and environmental remediation processes (Xue-ning, 2007).
Bactericidal Properties
The bactericidal efficiency of bromamines, which are formed during the chlorination of water in the presence of ammonia, has been a subject of investigation. This highlights its significance in water sterilization and purification processes (Johannesson, 1958).
Analytical Reagent in Colorimetric Analysis
Bromamine-based compounds like sodium N-chlorobenzenesulfonamide and sodium N-bromo-p-toluenesulfonamide have been used as analytical reagents for estimating substances like indigocarmine in solution. Their oxidation products can be quantified using spectrophotometric methods (Mahadevappa et al., 1981).
Kinetic Studies in Chemical Reactions
Kinetic studies have been conducted using bromamine-B, focusing on the oxidation of various compounds. These studies provide insights into the mechanisms and rates of chemical reactions, demonstrating the compound's utility in understanding chemical kinetics (Gurumurthy et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,16H2,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMRAEGWZZVGIH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrNNaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
116-81-4 (Parent) | |
Record name | Bromamine acid sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9029277 | |
Record name | Bromamine acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromamine acid sodium salt | |
CAS RN |
6258-06-6 | |
Record name | Bromamine acid sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromamine acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-amino-4-bromo-9,10-dioxoanthracene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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